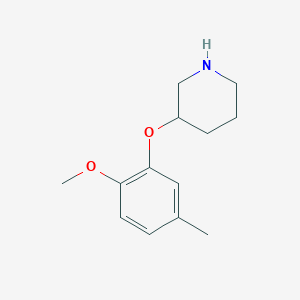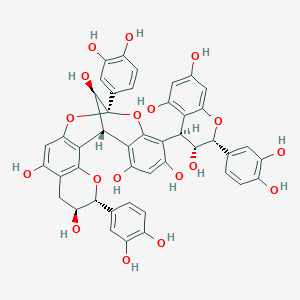
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
Vue d'ensemble
Description
Epicatechin-(4β→8)-epicatechin-(2β→7,4β→8)-catechin , often referred to as procyanidin B2 , belongs to the class of flavan-3-ols (a type of flavonoid). It is a natural compound found in various plant sources, including cocoa, tea, grapes, and apples. Procyanidin B2 is part of the larger family of proanthocyanidins, which are known for their antioxidant properties and potential health benefits.
Synthesis Analysis
The synthesis of procyanidin B2 involves the enzymatic polymerization of catechin and epicatechin monomers. The specific linkages between these monomers (4β→8 and 2β→7,4β→8) result in the unique structure of procyanidin B2. The biosynthesis occurs in plants through the action of enzymes such as polyphenol oxidases and peroxidases.
Molecular Structure Analysis
Procyanidin B2 consists of a chain of catechin and epicatechin units. The key features of its molecular structure include:
- B-type linkage : The 4β→8 linkage connects two epicatechin units.
- A-type linkage : The 2β→7,4β→8 linkage connects an epicatechin unit with a catechin unit.
- Hydroxyl groups : Procyanidin B2 contains multiple hydroxyl groups, contributing to its antioxidant activity.
Chemical Reactions Analysis
Procyanidin B2 can undergo various chemical reactions, including oxidation, polymerization, and esterification. These reactions influence its stability, bioavailability, and interactions with other compounds.
Physical And Chemical Properties Analysis
- Solubility : Procyanidin B2 is sparingly soluble in water but dissolves well in organic solvents.
- Color : It appears as a reddish-brown solid.
- Melting Point : The melting point varies depending on the source and purity but typically falls within the range of 200–220°C.
Applications De Recherche Scientifique
Antioxidant Properties
- Polyphenolic Compounds in Peanut Skins: Studies on peanut skins identified epicatechin derivatives, including epicatechin-(2β→O→7, 4β→6)-[epicatechin-(4β→8)]-catechin, as potent antioxidants, demonstrating their free radical-scavenging effects (Lou et al., 2004).
Anti-diabetic Properties
- Insulin-like Properties: Epicatechin, a related flavonoid, has shown insulin-like and anti-diabetic properties, influencing cell proliferation and pH regulation mechanisms (Matteucci et al., 2001).
- Blood Glucose and Glycogen Storage: Catechins, including epicatechin, have been experimentally shown to reduce blood glucose levels and increase stored glycogen in mice, indicating potential antidiabetogenic effects (Uniyal et al., 2013).
Skin Absorption and Cosmetic Applications
- Percutaneous Absorption: The percutaneous absorption profiles of epicatechin derivatives in skincare suggest their potential for cosmetic or pharmacological applications due to their antioxidant properties and skin penetration profiles (Alonso et al., 2004).
Potential in Food Industry
- Use in Foods: Catechins like epicatechin have been increasingly used in foods for their antioxidant properties. Their applications include use as natural antioxidants in oils and fats, antimicrobial agents in foodstuffs, and health functional ingredients in various foods and dietary supplements (Yılmaz, 2006).
Therapeutic Implications
- Anti-proliferative Activity: Epicatechin oligomers have shown potent and specific anti-proliferative activity for human breast cancer cells, surpassing the efficacy of other catechins at lower doses (Nagarajan et al., 2008).
- Antigenotoxic Potential: Flavanol dimers, including epicatechin derivatives, were evaluated for their protective effects against DNA damage in human lymphocytes, indicating potential antigenotoxic properties (Dhawan et al., 2002).
Stability and Metabolism
- Stability and Metabolism Studies: Research on cocoa flavanols and procyanidins, which include epicatechin derivatives, has focused on their stability in different pH environments and their metabolism, providing insights into how these compounds behave in the human body (Zhu et al., 2002), (Zhu et al., 2003).
Safety And Hazards
Procyanidin B2 is generally considered safe when consumed through dietary sources. However, isolated compounds in high concentrations may have unintended effects. Always consult relevant safety guidelines and avoid excessive intake of supplements.
Orientations Futures
Research on procyanidin B2 continues to explore its health benefits, potential therapeutic applications, and interactions with other bioactive compounds. Future studies may focus on its role in preventing chronic diseases and optimizing its bioavailability.
Propriétés
IUPAC Name |
(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)60-41(16-2-5-21(48)25(52)8-16)39(58)37(33)34-28(55)13-29(56)35-38-36-32(62-45(44(38)59,63-43(34)35)17-3-6-22(49)26(53)9-17)14-23(50)19-12-30(57)40(61-42(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38+,39+,40+,41+,44+,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJAXVAWDYXPA-ACNGEOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
CAS RN |
114637-81-9 | |
| Record name | Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
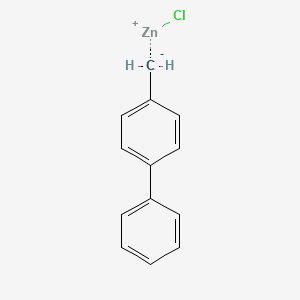

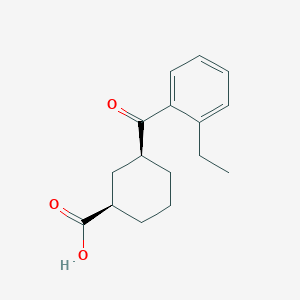
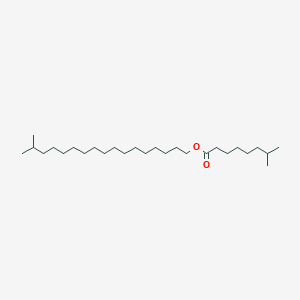
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
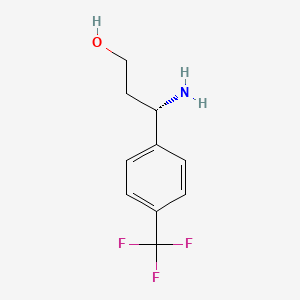
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
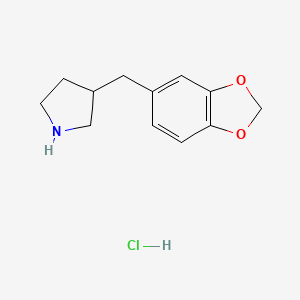
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

